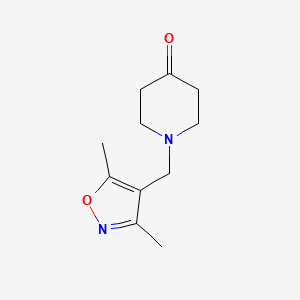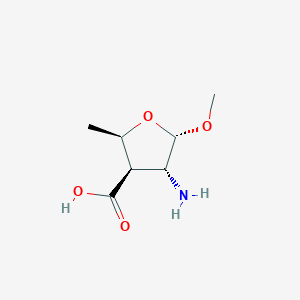
(2R,3R,4R,5S)-4-Amino-5-methoxy-2-methyltetrahydrofuran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4R,5S)-4-Amino-5-methoxy-2-methyltetrahydrofuran-3-carboxylic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring multiple stereocenters, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R,4R,5S)-4-Amino-5-methoxy-2-methyltetrahydrofuran-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyltetrahydrofuran and methoxyamine.
Formation of Intermediates: The initial step involves the formation of an intermediate through the reaction of 2-methyltetrahydrofuran with methoxyamine under acidic conditions.
Chiral Resolution: The intermediate is then subjected to chiral resolution using a suitable chiral agent to obtain the desired stereoisomer.
Amination and Carboxylation: The resolved intermediate undergoes amination and carboxylation reactions to introduce the amino and carboxylic acid functional groups, respectively.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Employing advanced purification techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: (2R,3R,4R,5S)-4-Amino-5-methoxy-2-methyltetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino or methoxy positions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(2R,3R,4R,5S)-4-Amino-5-methoxy-2-methyltetrahydrofuran-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific diseases.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of (2R,3R,4R,5S)-4-Amino-5-methoxy-2-methyltetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and function.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparación Con Compuestos Similares
- (2R,3R,4R,5S)-4-Amino-5-methyltetrahydrofuran-3-carboxylic acid
- (2R,3R,4R,5S)-4-Amino-5-ethoxy-2-methyltetrahydrofuran-3-carboxylic acid
- (2R,3R,4R,5S)-4-Amino-5-propoxy-2-methyltetrahydrofuran-3-carboxylic acid
Comparison:
- Structural Differences: The primary difference lies in the substituent at the 5-position (methoxy, ethoxy, propoxy).
- Reactivity: The reactivity may vary based on the nature of the substituent, influencing the compound’s chemical and biological properties.
- Applications: Each compound may have unique applications based on its specific structure and reactivity, making (2R,3R,4R,5S)-4-Amino-5-methoxy-2-methyltetrahydrofuran-3-carboxylic acid distinct in its utility.
Propiedades
Fórmula molecular |
C7H13NO4 |
|---|---|
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
(2R,3R,4R,5S)-4-amino-5-methoxy-2-methyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C7H13NO4/c1-3-4(6(9)10)5(8)7(11-2)12-3/h3-5,7H,8H2,1-2H3,(H,9,10)/t3-,4+,5-,7+/m1/s1 |
Clave InChI |
BBVRQMQCSXHBLA-XGVWYHLMSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]([C@H]([C@H](O1)OC)N)C(=O)O |
SMILES canónico |
CC1C(C(C(O1)OC)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromobenzo[d]oxazole-2-thiol](/img/structure/B15207394.png)
![2-(2-(Methylthio)benzo[d]oxazol-7-yl)acetic acid](/img/structure/B15207402.png)
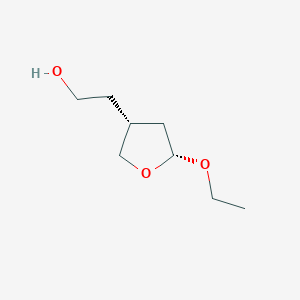
![4-(4-Chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(6-methoxybenzo[d]thiazol-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B15207410.png)
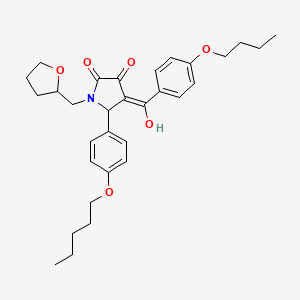

![7-Nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15207436.png)


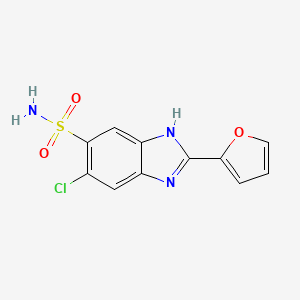
![5-fluoro-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole](/img/structure/B15207467.png)
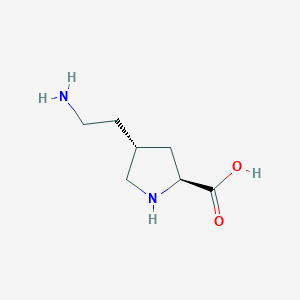
![4,6-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazol-3-amine](/img/structure/B15207492.png)
